molecular formula C14H13ClFNO2S B12127353 [(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine

[(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine

Cat. No.: B12127353
M. Wt: 313.8 g/mol
InChI Key: AFHVMKCMCMWYGT-UHFFFAOYSA-N
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Description

[(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine is an organic compound that features both chlorophenyl and fluoromethylphenyl groups attached to a sulfonylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine typically involves the reaction of 2-chlorobenzylamine with 4-fluoro-3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

[(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine can be compared with other similar compounds, such as:

    [(2-Chlorophenyl)methyl][(4-fluorophenyl)methyl]amine: This compound lacks the sulfonyl group, which may result in different chemical reactivity and biological activity.

    [(2-Chlorophenyl)methyl][(4-methylphenyl)sulfonyl]amine: The absence of the fluorine atom can affect the compound’s electronic properties and interactions with molecular targets.

The uniqueness of this compound lies in its combination of chlorophenyl, fluoromethylphenyl, and sulfonylamine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13ClFNO2S

Molecular Weight

313.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-fluoro-3-methylbenzenesulfonamide

InChI

InChI=1S/C14H13ClFNO2S/c1-10-8-12(6-7-14(10)16)20(18,19)17-9-11-4-2-3-5-13(11)15/h2-8,17H,9H2,1H3

InChI Key

AFHVMKCMCMWYGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)F

Origin of Product

United States

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